REACTION_CXSMILES
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[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](OCC)=[O:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][OH:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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74.3 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)C(=O)OCC
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Name
|
|
Quantity
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740 mL
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Type
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solvent
|
Smiles
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CCOCC
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Name
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|
Quantity
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11.4 g
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Type
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reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was carefully quenched with H2O (740 mL)
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Type
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FILTRATION
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Details
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The mixture was filtered through a Celite pad
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Type
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WASH
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Details
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rinsed with ethyl acetate (EtOAc)
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×100 mL)
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Type
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EXTRACTION
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Details
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The combined organics were extracted with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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DISTILLATION
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Details
|
distilled
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Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)CO
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.8 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |